H-天冬氨酸-缬氨酸-OH

描述

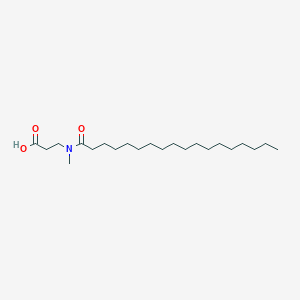

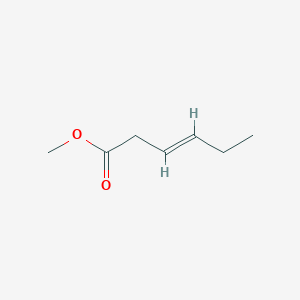

Aspartyl-valine is a dipeptide formed from the amino acids aspartic acid and valine. It is a small molecule with the chemical formula C₉H₁₆N₂O₅ and a molecular weight of 232.23 g/mol . Aspartyl-valine is known for its role as a metabolite in various biological processes .

科学研究应用

Aspartyl-valine has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: Investigated for its role in metabolic pathways and as a substrate for enzymatic reactions.

Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.

Industry: Utilized in the production of bioactive peptides and as a building block for more complex molecules

作用机制

Target of Action

H-Asp-Val-OH, also known as Asp-Val, is a dipeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . .

Pharmacokinetics

These properties are strongly influenced by the physicochemical parameters of a drug . A lot of retrospective analyses have been performed to identify those attributes that give rise to favorable ADME parameters .

生化分析

Biochemical Properties

Asp-Val interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the process of tyrosine hyperoxidation, which enables selective peptide cleavage . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides .

Cellular Effects

The effects of Asp-Val on various types of cells and cellular processes are complex and multifaceted. For example, Asp-Val has been found to be a polypeptide that can be discovered by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

准备方法

Synthetic Routes and Reaction Conditions

Aspartyl-valine can be synthesized through peptide bond formation between aspartic acid and valine. The synthesis typically involves the activation of the carboxyl group of aspartic acid, followed by coupling with the amino group of valine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartyl-valine often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the final product being cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Aspartyl-valine undergoes various chemical reactions, including:

Oxidation: The amino acid residues in aspartyl-valine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to modified peptides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of aspartyl-valine, as well as substituted peptides with modified functional groups .

相似化合物的比较

Similar Compounds

Aspartyl-proline: Another dipeptide with similar properties but different amino acid composition.

Valyl-glycine: A dipeptide formed from valine and glycine, with distinct biological activities.

Aspartyl-phenylalanine: A dipeptide with aspartic acid and phenylalanine, used in different research applications

Uniqueness

Aspartyl-valine is unique due to its specific combination of aspartic acid and valine, which imparts distinct chemical and biological properties. Its role as a metabolite and its applications in various fields highlight its importance in scientific research .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKYMGGYUFOHS-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314995 | |

| Record name | L-α-Aspartyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-04-0 | |

| Record name | L-α-Aspartyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Aspartyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Asp-Val motif in cell adhesion?

A: The Asp-Val motif, often found within larger peptide sequences, plays a crucial role in cell adhesion processes by interacting with integrins. For instance, the tripeptide Leu-Asp-Val (LDV) is recognized by the integrin α4β1, mediating cell adhesion to fibronectin. []

Q2: How does the density of immobilized REDV peptides on a surface affect platelet adhesion?

A: Research has shown that platelet adhesion is significantly reduced on surfaces with increasing REDV peptide density. Platelets scarcely adhered to surfaces where the REDV peptide density exceeded 18.9 × 10-4 molecules per nm3. This suggests a potential application of REDV in creating antithrombotic surfaces for implants. []

Q3: Can rotaviruses utilize integrins for cell binding and entry?

A: Yes, studies have revealed that rotaviruses can bind to α4β1 and α4β7 integrins. Interestingly, they utilize the same α4 subunit domains as natural ligands like fibronectin and VCAM-1. Rotavirus binding to these integrins was shown to be mediated by the Tyr-Gly-Leu and Ile-Asp-Ala sequences in the VP4 protein, while a Leu-Asp-Val sequence in the VP7 protein did not appear to be involved in the interaction. []

Q4: What is thymopentin, and what is the role of the Asp-Val motif in its activity?

A: Thymopentin (Arg-Lys-Asp-Val-Tyr) is a pentapeptide fragment of the thymic hormone thymopoietin. It exhibits immunomodulatory activities, and the Asp-Val motif is crucial for its biological function. [, , , ]

Q5: How does the stability of thymopentin in human plasma affect its activity?

A: Thymopentin has a short half-life in human plasma, estimated to be around 30 seconds. [] This suggests that it may exert its effects rapidly and that sustained circulating levels may not be essential for its activity.

Q6: Have any cyclic analogs of thymopentin been developed, and what advantages do they offer?

A: Yes, cyclic analogs of thymopentin, such as cyclo(-Ser-D-Leu-Asp-Val-Pro-) and cyclo(Cys-Arg-Lys-Asp-Val-Tyr-), have been synthesized and investigated. [, ] Cyclization can enhance peptide stability and improve their resistance to enzymatic degradation, potentially leading to longer-lasting effects in vivo.

Q7: How do thymopentin and its analogs affect the immune response in the context of organ transplantation?

A: Studies using a mouse skin graft model showed that thymopentin and its analogs, specifically RGH-0205 (Arg-Lys-Asp), RGH-0206 (Arg-Lys-Asp-Val), and TP-5 (Arg-Lys-Asp-Val-Tyr), can modulate the immune response and influence graft rejection. These peptides were found to increase the number of splenic T cells and partially restore the rejection capacity in thymectomised mice, suggesting a potential role in modulating immune responses after organ transplantation. []

Q8: What strategies have been explored for targeted delivery of Asp-Val containing peptides?

A: One strategy involves conjugating Asp-Val containing peptides to nanoparticles. For instance, RGDV-gemcitabine, a nano-medicine where the RGDV peptide is linked to the chemotherapeutic drug gemcitabine, has shown promise in preclinical studies. [] The RGDV peptide targets tumor tissues, enhancing drug delivery and potentially improving therapeutic efficacy.

Q9: What are some analytical techniques used to characterize Asp-Val containing peptides?

A9: Various techniques are employed, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and dynamics of peptides in solution. [, , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and identify peptide fragments. [, ]

- High-Performance Liquid Chromatography (HPLC): Used to separate and purify peptides. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure of peptides in a crystalline form. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。